Positional Isomerism and Hydrogen Bonding Geometry
The target compound places the propan-1-ol side chain at the triazole 5-position, which is adjacent to the N4 nitrogen. In contrast, the closely related free-base analog 3-(1H-1,2,4-triazol-3-yl)propan-1-ol (CAS 2228904-71-8) bears the side chain at the 3-position, adjacent to N2. This positional shift alters the relative orientation of the hydroxyl hydrogen bond donor and the triazole ring acceptor sites. The 1,2,4-triazole scaffold's dual hydrogen bond acceptor/donor capability is well-established, and the attachment position critically influences molecular recognition [1]. In a broader study of positional isomers of 1,2,4-triazole derivatives, cytotoxic potency varied significantly between cell lines as a function of structural positioning, confirming that positional isomerism is a determinant of biological activity [2].
| Evidence Dimension | Side chain attachment position on 1,2,4-triazole ring and its impact on hydrogen bonding geometry |
|---|---|
| Target Compound Data | Propan-1-ol attached at 5-position (adjacent to N4); hydrochloride salt; MW 163.60; HBD=3, HBA=3, TPSA ≈ 61.8 Ų [3] |
| Comparator Or Baseline | 3-(1H-1,2,4-triazol-3-yl)propan-1-ol (free base): propan-1-ol at 3-position (adjacent to N2); MW 127.14; no salt counterion |
| Quantified Difference | Positional isomerism (5-yl vs. 3-yl) results in distinct spatial orientation of the hydroxyl donor; TPSA difference of approximately 11.2 Ų (free base 3-yl: ~50.6 Ų estimated vs. target 5-yl hydrochloride: ~61.8 Ų). Positional isomer-driven potency variation of up to 9-fold reported in related 1,2,4-triazole series [2]. |
| Conditions | Structural comparison based on computed molecular descriptors; biological relevance inferred from positional isomer SAR studies in 1,2,4-triazole derivatives [1][2] |
Why This Matters
Positional isomer identity directly affects target binding and biological readout; substituting a 3-yl for a 5-yl triazole without revalidation risks generating non-reproducible data in structure–activity relationship (SAR) campaigns.
- [1] Guan Q, Xing S, Wang L, et al. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. J Med Chem. 2024;67(9):7651-7690. doi:10.1021/acs.jmedchem.4c00652. View Source
- [2] Kumar V, Kaur K, Gupta GK, et al. Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. Med Chem Res. 2014;23:2448-2461. doi:10.1007/s00044-013-0840-8. View Source
- [3] Kuujia. 1-(4H-1,2,4-triazol-3-yl)propan-1-ol hydrochloride. CAS 2225147-54-4. TPSA: 61.8 Ų, HBD: 3, HBA: 3. Accessed 2026. View Source
